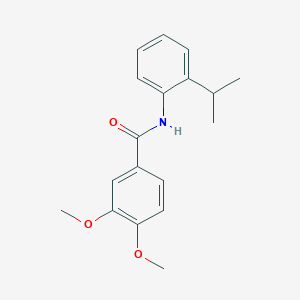

![molecular formula C18H23N3O4S2 B5504217 N-(3-hydroxybutyl)-2-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide](/img/structure/B5504217.png)

N-(3-hydroxybutyl)-2-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to N-(3-hydroxybutyl)-2-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide involves complex chemical reactions, where substituents on the sulfonamide nitrogen significantly influence the compound's potency and selectivity. The addition of nonpolar substituents, for example, leads to high inhibitory potency and selectivity, suggesting that the precise structure of the sulfonamide group plays a crucial role in the compound's activity (Grunewald et al., 2005).

Molecular Structure Analysis

The molecular structure of related compounds, such as 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines, has been studied in detail, revealing that the sulfonamide -NH- group potentially forms hydrogen bonds, contributing to the compound's inhibitory potency. This highlights the importance of the molecular arrangement and interactions within the active site of the targeted enzyme (Grunewald et al., 2006).

Chemical Reactions and Properties

The chemical reactions involving tetrahydroisoquinoline-based compounds often result in significant changes in their inhibitory activity, as seen in the modifications of the sulfonamide group, which can lead to variations in potency. Such chemical reactions underscore the compound's adaptability and potential for modification to enhance its desired properties (Grunewald et al., 2006).

Physical Properties Analysis

The physical properties of compounds in this class, including solubility, melting point, and crystalline structure, are influenced by their molecular configuration. The specific arrangement of functional groups and the overall molecular shape play a significant role in determining these properties, which are crucial for the compound's behavior in various environments.

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and pH sensitivity, are determined by the compound's molecular structure, particularly the presence and positioning of the sulfonamide group. These properties are critical in understanding how the compound interacts with biological molecules and how it can be manipulated for specific scientific applications.

For further details on these topics, the provided references offer comprehensive insights into the synthesis, structure, and properties of related compounds (Grunewald et al., 2005); (Grunewald et al., 2006).

Applications De Recherche Scientifique

Enzyme Inhibition and Selectivity

Research has shown that derivatives of tetrahydroisoquinoline, including compounds with similar structures to N-(3-hydroxybutyl)-2-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide, exhibit remarkable potency and selectivity in inhibiting enzymes such as phenylethanolamine N-methyltransferase (PNMT). These compounds demonstrate high inhibitory potency and selectivity, with some being capable of penetrating the blood-brain barrier, indicating their potential for neurological applications (Grunewald, Romero, & Criscione, 2005).

Antimicrobial Applications

Another study explored the degradation of sulfonamide antibiotics, identifying metabolites formed during the degradation process. This research highlights an unusual pathway for eliminating these compounds from the environment, potentially reducing the propagation of antibiotic resistance (Ricken et al., 2013).

Prodrug Development

Research into N-methylsulfonamides as potential prodrugs has provided insights into the design of water-soluble derivatives for therapeutic applications. This includes evaluating various N-acyl derivatives of model sulfonamides for their hydrolysis kinetics and enzymatic conversion to parent sulfonamides, suggesting a pathway for the development of novel therapeutic agents (Larsen, Bundgaard, & Lee, 1988).

Novel Antimicrobial Compounds

Research on quaternary ammonium salts derived from sulfonate derivatives has shown antimicrobial and antifungal activities. This indicates the potential of tetrahydroisoquinoline sulfonamide derivatives in developing new antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016).

Hybrid Compounds with Pharmacological Activities

Sulfonamide-based hybrid compounds, including those with structures related to the specified chemical compound, have been studied for their pharmacological activities. These hybrids exhibit a range of activities, including antibacterial, anti-carbonic anhydrase, and antitumor effects, demonstrating the versatility of sulfonamide derivatives in drug development (Ghomashi et al., 2022).

Propriétés

IUPAC Name |

N-(3-hydroxybutyl)-2-(4-methyl-1,3-thiazole-5-carbonyl)-3,4-dihydro-1H-isoquinoline-7-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4S2/c1-12(22)5-7-20-27(24,25)16-4-3-14-6-8-21(10-15(14)9-16)18(23)17-13(2)19-11-26-17/h3-4,9,11-12,20,22H,5-8,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWCJHRAEZXGBIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C(=O)N2CCC3=C(C2)C=C(C=C3)S(=O)(=O)NCCC(C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[4-(2-thienyl)butanoyl]-3-pyrrolidinyl}acetamide](/img/structure/B5504137.png)

![4-[tert-butyl(4-nitrobenzyl)amino]-4-oxobutanoic acid](/img/structure/B5504138.png)

![1-[(4-methylphenyl)sulfonyl]-N-propylprolinamide](/img/structure/B5504146.png)

![5-bromo-N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]nicotinohydrazide](/img/structure/B5504150.png)

![2,2-dimethyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)propanamide](/img/structure/B5504154.png)

![4-[4-(2-chlorophenyl)-4-piperidinyl]-2-(2-methylbutyl)pyrimidine hydrochloride](/img/structure/B5504161.png)

![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5504164.png)

![2-benzyl-N-[1-(2-pyrazinyl)-4-piperidinyl]-1,3-thiazole-4-carboxamide](/img/structure/B5504170.png)

![((3R*,4R*)-1-[(3-amino-2-thienyl)carbonyl]-4-{[(2-methoxyethyl)(methyl)amino]methyl}pyrrolidin-3-yl)methanol](/img/structure/B5504181.png)

![3-({[1-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)-3-piperidinyl]oxy}methyl)pyridine](/img/structure/B5504194.png)

![[(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-yl][1-(2-methylthieno[2,3-d]pyrimidin-4-yl)-4-piperidinyl]amine dihydrochloride](/img/structure/B5504196.png)